![molecular formula C22H22FN5O2S B2559736 2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-24-7](/img/structure/B2559736.png)
2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . It has several functional groups including an ethylthio group, a fluorophenyl group, and a methoxyphenyl group. These functional groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the [1,2,4]triazolo[1,5-a]pyrimidine ring system suggests that the compound could have interesting structural properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ethylthio group might be susceptible to oxidation, and the fluorophenyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Structural Analysis
- The chemical synthesis of triazolopyrimidine derivatives, including compounds similar to 2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, has been explored for various scientific purposes. For example, Mohamed (2021) describes the synthesis of related compounds through interactions with different arylidinemalononitrile derivatives in ethanol/TEA solutions at room temperature (Mohamed, 2021).
- The structural characteristics and confirmation of these compounds are typically done using spectroscopic data and elemental analysis, as reported by Shikhaliev et al. (2008), who characterized similar compounds through X-ray diffraction analysis and DFT calculations (Shikhaliev et al., 2008).
Biological and Antimicrobial Activity
- The potential biological activities of triazolopyrimidine derivatives are a significant area of research. Gilava et al. (2020) synthesized similar compounds and evaluated them for antimicrobial and antioxidant activities, indicating a potential use in medical research (Gilava et al., 2020).
- Additionally, compounds like 2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been investigated for antitumor properties. Becan and Wagner (2008) synthesized derivatives with similar structures and assessed their in vitro antitumor activity, suggesting potential applications in cancer research (Becan & Wagner, 2008).
Application in Fluorophore Synthesis
- Castillo et al. (2018) investigated the use of similar N-heteroaryl aldehydes as intermediates for preparing functional fluorophores, highlighting the applicability of these compounds in the synthesis of materials with fluorescence properties, which can be useful in various scientific and industrial applications (Castillo et al., 2018).
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-7-5-6-8-17(16)30-3)19(28(21)27-22)14-9-11-15(23)12-10-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJHZXZONWXQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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